molecular formula C18H28N4O2 B7041531 N-[(3-methylpyridin-4-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide

N-[(3-methylpyridin-4-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B7041531
M. Wt: 332.4 g/mol
InChI Key: LUVFOUIEVVGWMK-UHFFFAOYSA-N
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Description

This compound features a piperazine ring substituted with a carboxamide group, a pyridine ring, and an oxane (tetrahydropyran) ring

Properties

IUPAC Name

N-[(3-methylpyridin-4-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-15-12-19-5-2-17(15)13-20-18(23)22-8-6-21(7-9-22)14-16-3-10-24-11-4-16/h2,5,12,16H,3-4,6-11,13-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVFOUIEVVGWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CNC(=O)N2CCN(CC2)CC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylpyridin-4-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the carboxamide group. The pyridine and oxane rings are then attached through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylpyridin-4-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxane rings, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, organic solvents, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted piperazine or pyridine derivatives.

Scientific Research Applications

N-[(3-methylpyridin-4-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-methylpyridin-4-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar piperazine and pyridine structure, used in cancer research.

    Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

Uniqueness

N-[(3-methylpyridin-4-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxane ring distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

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